N-(1H-benzimidazol-2-yl)pyridine-4-carboxamide
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Overview
Description
N-(1H-benzimidazol-2-yl)pyridine-4-carboxamide is a heterocyclic compound that combines the structural features of benzimidazole and pyridine. Benzimidazole is known for its broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties
Mechanism of Action
Target of Action
Benzimidazole derivatives, which include chembl3401722, are known to interact with a variety of biological targets .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways .
Pharmacokinetics
Benzimidazole derivatives are known to have diverse pharmacokinetic profiles .
Result of Action
Benzimidazole derivatives are known to exert a range of biological effects .
Action Environment
The activity of benzimidazole derivatives can be influenced by various environmental factors .
Biochemical Analysis
Biochemical Properties
They can act as inhibitors of various enzymes involved in a wide range of therapeutic uses .
Cellular Effects
Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, antiviral, antiparasitic, and anti-inflammatory activities .
Molecular Mechanism
Benzimidazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzimidazole compounds are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .
Dosage Effects in Animal Models
Benzimidazole derivatives have been used in various studies involving animal models .
Metabolic Pathways
Benzimidazoles are known to interact with various enzymes and cofactors .
Transport and Distribution
Benzimidazoles are known to interact with various transporters and binding proteins .
Subcellular Localization
Benzimidazoles are known to interact with various cellular compartments and organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-2-yl)pyridine-4-carboxamide typically involves the condensation of 2-aminobenzimidazole with 4-pyridinecarboxylic acid or its derivatives. One common method includes:
Condensation Reaction: Reacting 2-aminobenzimidazole with 4-pyridinecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to form the desired product.
Cyclization: The intermediate product undergoes cyclization under acidic or basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to achieve higher yields and purity. This may include:
Catalysis: Using catalysts to enhance the reaction rate and selectivity.
Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.
Temperature Control: Maintaining optimal temperatures to prevent side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions: N-(1H-benzimidazol-2-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amines and alcohols.
Substitution Products: Halogenated, alkylated, or acylated derivatives.
Scientific Research Applications
N-(1H-benzimidazol-2-yl)pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, anticancer, and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and materials science.
Comparison with Similar Compounds
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and 2-methylbenzimidazole share structural similarities and biological activities.
Pyridine Derivatives: Compounds such as 4-pyridinecarboxylic acid and 2-aminopyridine exhibit similar chemical properties and applications.
Uniqueness: N-(1H-benzimidazol-2-yl)pyridine-4-carboxamide stands out due to its unique combination of benzimidazole and pyridine rings, which enhances its chemical versatility and potential for diverse applications in medicinal chemistry .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c18-12(9-5-7-14-8-6-9)17-13-15-10-3-1-2-4-11(10)16-13/h1-8H,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQULOKMIKCTRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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